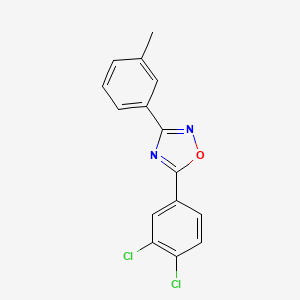![molecular formula C22H30N6O2 B5601427 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(2-Methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine often involves multi-step synthetic pathways that may include the formation of pyrimidine rings, piperazine attachment, and methoxybenzoyl group introduction. For example, compounds such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil in good yields, indicating the complexity and the multi-step nature of such syntheses (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray crystallography, NMR, IR spectroscopy, and other analytical techniques. For instance, the molecular structure of similar compounds, such as tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, has been determined, showcasing the typical conformations and dihedral angles between different rings in the molecule (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse and can include nucleophilic substitutions, cycloadditions, and other transformations. For example, novel thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and other derivatives have been synthesized from related compounds, indicating the versatile reactivity of these molecules (Abdelhamid et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. The crystalline structure, for instance, can influence the compound's reactivity and its interaction with biological targets.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are vital for the application of these compounds in synthesis and drug development. The stability of similar compounds in aqueous solutions and their reactions with amines have been studied to understand their behavior in biological systems (Muszalska & Bereda, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial and Antiviral Applications : Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antiviral activities. For instance, novel pyrimidine derivatives have shown moderate to good activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Properties : Some derivatives have been identified with significant anti-inflammatory and analgesic activities. These findings support their potential use in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Cancer Research : Certain pyrimidine derivatives exhibit cytotoxic activities against various cancer cell lines, indicating their potential as leads in the development of anticancer drugs. The synthesis and characterization of these compounds, alongside their in vitro cytotoxicity evaluations, contribute to the growing body of research aimed at discovering novel anticancer agents (Hassan et al., 2014).
Chemical Synthesis and Characterization
Novel Synthetic Routes : The synthesis of structurally related compounds often involves novel synthetic routes or methodologies, contributing to the advancement of chemical synthesis techniques. For example, the development of new 1,2,4-triazole derivatives from specific reactions highlights innovative approaches to creating molecules with potential biological activities (Bektaş et al., 2010).
Structural Analysis : Detailed structural analysis, including crystallography and spectroscopy, is crucial for understanding the properties and potential applications of new compounds. Such studies provide insights into the molecular frameworks of these compounds and their interactions with biological targets (Anthal et al., 2018).
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-17-23-20(26-10-8-25(2)9-11-26)16-21(24-17)27-12-14-28(15-13-27)22(29)18-6-4-5-7-19(18)30-3/h4-7,16H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAIDDKASWBOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)


![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)


![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)



